Hecogenin acetate

Catalog No.
S529821
CAS No.
915-35-5
M.F
C29H44O5
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hecogenin acetate

CAS Number

915-35-5

Product Name

Hecogenin acetate

IUPAC Name

(5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate

Molecular Formula

C29H44O5

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3

InChI Key

CVKZWRTYHCDWTE-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1

solubility

Soluble in DMSO

Synonyms

(3beta,5alpha,25R)-12-oxospirostan-3-yl acetate, hecogenin acetate

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1

The exact mass of the compound Hecogenin acetate is 472.3189 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15489. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hecogenin acetate is a chemical compound derived from plants in the agave family, particularly sisal (Agave sisalana) and agave lechuguilla (Agave lechuguilla) []. While it has no known direct medicinal use, hecogenin acetate serves as a valuable precursor molecule in scientific research due to its unique chemical structure. Here's a breakdown of its research applications:

Synthesis of Steroidal Drugs

Studying Plant-Steroid Interactions

Hecogenin acetate is naturally produced by certain plants. Studying its biosynthesis and function within these plants can provide valuable insights into plant-steroid interactions. Researchers can use hecogenin acetate as a marker molecule to understand how plants synthesize and utilize steroidal compounds for various purposes, such as defense mechanisms or hormonal regulation [].

Hecogenin acetate is a steroidal sapogenin derived from the natural compound hecogenin, which is predominantly found in various plant species, particularly in the Agave genus. This compound plays a significant role in the pharmaceutical industry as a precursor for synthesizing steroidal hormones and anti-inflammatory drugs. Hecogenin acetate is characterized by its chemical structure, which includes a spirostane framework, specifically identified as 3β-hydroxy-5α-spirostan-12-one acetate. The molecular formula for hecogenin acetate is C29H44O5, and its CAS number is 915-35-5 .

Hecogenin acetate exhibits antinociceptive (pain-relieving) effects and shows potential in modulating pain perception. Studies suggest it might interact with opioid receptors, similar to pain medications, but further research is needed to understand the exact mechanism [, ]. Additionally, it has been shown to reduce reactive oxygen species (ROS) production in cancer cells, potentially contributing to anti-cancer properties [].

Typical of steroidal compounds. Notably, it can be hydrolyzed to yield hecogenin and acetic acid. This reaction can be catalyzed by acids or bases under specific conditions. Additionally, hecogenin acetate can participate in acetylation reactions, where hydroxyl groups are converted into acetoxy groups, enhancing its lipophilicity and biological activity. Its ability to form derivatives through esterification and oxidation reactions further underscores its versatility in synthetic organic chemistry .

Hecogenin acetate exhibits a range of biological activities that contribute to its therapeutic potential. Research indicates that it possesses diuretic effects comparable to established diuretics like furosemide and spironolactone, primarily through the inhibition of aldosterone synthesis . Furthermore, it has demonstrated cytotoxic effects on cancer cell lines, inducing cell cycle arrest and senescence while inhibiting reactive oxygen species production . Other studies have shown anti-inflammatory properties and analgesic effects mediated through various biochemical pathways, including modulation of cytokine release and inhibition of pain signaling pathways .

The synthesis of hecogenin acetate typically involves extraction from plant sources such as Agave sisalana, followed by acetylation processes. The extraction method often employs ethanol or other organic solvents in a Soxhlet apparatus to isolate the sapogenins from plant material. Once isolated, hecogenin can be acetylated using acetic anhydride in the presence of a base like pyridine to yield hecogenin acetate with high purity . This method allows for efficient conversion while maintaining the structural integrity of the compound.

Hecogenin acetate finds applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing steroidal drugs used in hormone replacement therapy and anti-inflammatory treatments.
  • Cosmetics: Due to its skin-beneficial properties, it is incorporated into formulations aimed at improving skin health.
  • Research: Hecogenin acetate is utilized in studies exploring its pharmacological effects, including anti-cancer and anti-inflammatory activities.

Interaction studies involving hecogenin acetate reveal its potential to modulate various biological pathways. For instance, it has been shown to interact with opioid receptors, contributing to its analgesic effects. Additionally, studies indicate that it may influence calcium signaling pathways in cardiac tissues, which could have implications for cardiovascular health . The compound's ability to affect gene expression related to aldosterone synthesis highlights its role in regulating fluid balance and blood pressure.

Several compounds share structural similarities with hecogenin acetate, including:

  • Diosgenin: A steroidal saponin found in Dioscorea species; used as a precursor for steroid synthesis.
  • Smilagenin: Derived from Smilax species; exhibits anti-inflammatory and diuretic properties.
  • Chikusetsusaponin IVa: Found in plants like Panax ginseng; known for its neuroprotective effects.

Comparison Table

CompoundSourceKey ActivitiesUnique Features
Hecogenin AcetateAgave speciesDiuretic, analgesicStrong aldosterone inhibition
DiosgeninDioscorea speciesHormonal precursorWidely used for steroid synthesis
SmilageninSmilax speciesAnti-inflammatoryNeuroprotective properties
Chikusetsusaponin IVaPanax ginsengNeuroprotectiveUnique structure with saponins

Hecogenin acetate stands out due to its potent diuretic effects and specific interactions with hormonal pathways, making it a valuable compound in both pharmaceutical applications and research settings .

Hecogenin acetate (CAS RN: 915-35-5) is a steroidal saponin with the molecular formula C₂₉H₄₄O₅ (molecular weight: 472.67 g/mol). Its structure consists of a spirostane skeleton with a 12-oxo group (C-12 ketone) and an acetylated hydroxyl group at C-3. The absolute stereochemistry is defined as (3β,5α,25R), with the acetyl group oriented in the β-configuration at C-3.

Key stereochemical features:

PositionConfigurationFunctional Group
C-3βAcetyloxy
C-5α
C-12ketoOxidized carbonyl
C-25RMethyl

This configuration distinguishes hecogenin acetate from related sapogenins such as diosgenin (C-25 as S) and sarsasapogenin (C-26 hydroxyl).

Crystallographic Analysis and Absolute Stereochemistry

X-ray crystallography has confirmed the orthorhombic space group P2₁2₁2₁ for hecogenin acetate derivatives, with unit cell parameters a = 8.3161 Å, b = 9.9302 Å, c = 33.0414 Å. The C-12 oxime derivative exhibits trans-configuration of the hydroxyimino group, stabilized by intramolecular hydrogen bonding between the oxime OH and the E-ring oxygen.

Structural highlights:

  • C-ring conformation: Near-chair form with puckering parameters θ = 7.8°, φ = 315.1°.
  • Supramolecular interactions: C(8) chains formed via intermolecular O–H···O hydrogen bonds.
  • Stereoelectronic constraints: The sp² hybridization at C-12 restricts conformational flexibility.

Comparative Structural Features Among Steroidal Sapogenins

Hecogenin acetate belongs to the spirostane class of sapogenins, characterized by a fused tetrahydrofuran (ring E) and tetrahydropyran (ring F) system. Key distinctions from related compounds include:

SapogeninFunctional GroupsC-25 ConfigurationSource Species
Hecogenin acetate3β-Acetyl, 12-keto, 25R-methylRAgave spp.
Diosgenin3β-OH, 12-keto, 25S-methylSDioscorea spp.
Sarsasapogenin3β-OH, 12-keto, 25R-methylRSarsaparilla
Tomatidine3β-OH, 12-keto, 27-methylSolanum spp.

Critical differences:

  • Oxidation state: Hecogenin acetate retains the C-12 ketone, whereas some sapogenins undergo hydroxylation or reduction.
  • Acetylation: The C-3 acetyl group enhances lipophilicity compared to non-acetylated sapogenins.

Hecogenin acetate represents a pivotal starting material in steroidal chemistry, with its synthesis from hecogenin marking the initial step in numerous synthetic pathways [1] [2]. The acetylation of hecogenin has been extensively studied, with several protocols developed to optimize yield, selectivity, and reaction conditions.

The classical acetylation protocol involves treatment of hecogenin with acetic anhydride in pyridine, typically conducted at room temperature for 12-24 hours [3] [2]. This method achieves yields of 85-95% and represents the most reproducible approach for hecogenin acetate synthesis. The reaction proceeds via nucleophilic acyl substitution, with pyridine serving both as a base and nucleophile catalyst [2].

The most commonly employed method utilizes an acetic anhydride/pyridine mixture at elevated temperatures (60°C) for 4-6 hours [3]. This approach demonstrates superior yields (90-98%) and has become the standard protocol in synthetic laboratories. The supernatant is concentrated following the reaction, and the residue is subjected to column chromatography for purification [3].

Alternative acetylation strategies include in-situ acetylation using acetyl chloride and triethylamine, which provides faster reaction times (2-4 hours) but requires careful temperature control (0°C to room temperature) [2]. Enzymatic acetylation protocols have emerged as green chemistry alternatives, employing acetyl-CoA and acetyl transferase under physiological conditions (37°C, pH 7.4), though yields are generally lower (70-85%) [2].

MethodReagentsConditionsYield (%)Key Features
Classical AcetylationAcetic anhydride, pyridineRoom temperature, 12-24 h85-95Standard protocol, high reproducibility
Pyridine/Acetic AnhydrideAcetic anhydride/pyridine mixture60°C, 4-6 h90-98Most commonly used method
In-situ AcetylationAcetyl chloride, triethylamine0°C to room temperature, 2-4 h80-90Faster reaction, requires base
Enzymatic AcetylationAcetyl-CoA, acetyl transferase37°C, pH 7.4, 2-8 h70-85Green chemistry approach
Solid-phase AcetylationAcetic anhydride, silica supportRoom temperature, 8-12 h75-88Heterogeneous catalysis

Mechanistic studies reveal that acetylation at the C-3 position proceeds with retention of configuration, with the rate-determining step being the acetyl transfer to the hydroxyl group [2]. The stereochemical outcome is controlled by the nucleophilic character of the hydroxyl group and the electrophilic nature of the acetylating reagent.

Strategic Modifications of the Spirostan Nucleus

The spirostan nucleus of hecogenin acetate presents multiple sites for strategic modifications, enabling the synthesis of diverse derivatives with altered biological properties [5] [6]. The spirostane skeleton consists of six rings (A-F) with specific stereochemistry that influences both chemical reactivity and biological activity [7].

Modifications at the C-3 position involve hydroxylation, acetylation, and oxidation reactions [5]. Jones oxidation of the C-3 hydroxyl group produces ketone intermediates, which can undergo further transformations. The α-face is preferentially substituted due to β-face steric hindrance from the angular methyl groups [5]. Selective C-3 modifications have proven crucial for bioactivity modulation, with acetylated derivatives showing enhanced membrane permeability [5].

C-6 position modifications represent a significant area of research, particularly for click chemistry applications [9]. Hydroxylation at C-6 can be achieved using osmium tetroxide (OsO4), followed by triazole formation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [9]. These modifications demonstrate regioselective patterns and have yielded compounds with 2-3 fold increased cytotoxicity against cancer cell lines [9].

The C-12 ketone functionality serves as a reactive center for numerous transformations [10] [5]. Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) proceeds from the β-face due to steric hindrance, producing predominantly β-hydroxy products [10] [5]. Grignard additions at C-12 show similar stereoselectivity, with the reaction proceeding from the β-face in >95% selectivity [11].

Position ModifiedTransformationKey ReagentsSelectivityApplications
C-3 (α/β)Hydroxylation, acetylation, oxidationJones reagent, NaBH4, Ac2Oα-face preferred due to steric hindranceBioactivity modulation
C-6 (α/β)Hydroxylation, triazole formationOsO4, CuAAC reagentsRegioselective at C-6Click chemistry applications
C-12 ketoneReduction, oxidation, Grignard additionLiAlH4, CrO3, RMgXβ-face attack preferredFunctional group introduction
C-16 positionAcetylation, tosylationTsCl, DMAPEquatorial substitution favoredProtecting group strategies
C-22,25 stereochemistryEpimerization, stereoinversionBase catalysis, acid conditionsThermodynamic controlStereochemical studies
E-ring openingAcetolysis, oxidative cleavageLewis acids, CrO3Regioselective ring openingRing system modification
F-ring modificationsSpiroketal formation/cleavageAcid/base catalysisStereocontrolled cyclizationSpirostan analog synthesis

E-ring opening strategies have been developed for accessing dihydropyran derivatives [12] [6]. Lewis acid-mediated acetolysis followed by alkaline workup provides regioselective E-ring opening [6]. Density functional theory (DFT) computations support the formation of oxacarbenium intermediates during these transformations [6]. The regioselective opening of ring E in spirostan sapogenins provides access to novel side chain modifications [12].

C-22,25 stereochemistry modifications involve epimerization reactions that can alter the biological activity profile [10] [7]. These transformations typically proceed under thermodynamic control, with base catalysis favoring the more stable stereoisomer [10]. The stereochemistry at these positions significantly influences the binding affinity to biological targets [7].

Synthesis of North 1 Analogues for Structure-Activity Studies

The synthesis of North 1 analogues from hecogenin acetate represents one of the most sophisticated applications of spirostan chemistry in natural product synthesis [13] [14] [15]. These compounds serve as key intermediates in the total synthesis of cephalostatin family members, which exhibit potent anticancer activity [13] [10].

The direct conversion of hecogenin acetate to North 1 azidoketone involves eleven operations with multiple key transformations [13] [14]. The synthesis features conversion of cyclic sulfate intermediates to allylic alcohols via Reich iodoso olefination, E-ring annulation through intermolecular oxygen alkylation, and establishment of C20 stereochemistry by chromium(II) reduction [13] [14].

The E-ring opening strategy employs chromium(VI)-catalyzed oxidation as a key transformation [10] [16]. This approach achieves C17 hydroxylation through a highly efficient and stereoselective sequence involving E-ring cleavage, F-ring formation, D-ring oxidation, and subsequent F-ring cleavage with E-ring reformation [10] [16]. The overall yield for this pathway ranges from 3.8-4.6% [10].

Red-Ox modifications represent a systematic approach to North 1 synthesis [10] [16]. Sequential reduction and oxidation steps convert hecogenin acetate through rockogenin acetate derivatives to the desired North 1 structure [10]. This methodology has achieved overall yields of 8-9% in 15-16 operations [17].

Synthetic RouteKey StepsMajor IntermediatesOverall Yield (%)Applications
Direct from Hecogenin Acetate11 operations, multiple transformationsAzidoketone, spiroketal4-28Cephalostatin synthesis
E-ring Opening StrategyCr(VI)-catalyzed ring openingDiketone, opened E-ring3.8-4.6C17-OH north unit
Red-Ox ModificationsSequential reduction-oxidationRockogenin acetate derivatives8-9Deoxy analogues
Spiroketal FormationChromium(II) reduction of bromideDiastereomeric spiroketals (9:1)23Stereochemical control
Cyclization CascadeBase-triggered cyclizationHemiacetal intermediates86 average per stepComplex natural product synthesis

Spiroketal formation pathways utilize chromium(II) reduction of tertiary bromides to generate diastereomeric spiroketal mixtures in 9:1 ratios [13] [14]. The stereochemical control in these reactions is achieved through careful selection of reaction conditions and protecting group strategies [13]. These intermediates can be separated as silyl ethers for further functionalization [14].

The cyclization cascade approach employs base-triggered intramolecular cyclizations to construct the complex North 1 framework [10]. This methodology achieves an average of 86% yield per synthetic operation, making it highly efficient for complex molecule construction [10]. The base-triggered cyclization forms hemiacetal intermediates that undergo subsequent transformations to yield the final North 1 structure [10].

Recent advances in North 1 synthesis include the development of 23-deoxy analogues and C14,15-dihydro variants [18] [19]. These modifications have provided insights into structure-activity relationships and have led to the synthesis of potent anticancer compounds with nanomolar activity [18] [19]. The 23-deoxy-25-epi north unit synthesis has been achieved in 17 steps with 3.8% overall yield through reductive and oxidative functionalizations [18].

Computational studies using DFT calculations have provided mechanistic insights into these transformations [6] [7]. HOMO-LUMO analysis reveals preferential interaction patterns between enzymes and spirostans, with gaps from HOMO of proteins to LUMO of spirostans predominating in most cases [7]. These studies have guided the rational design of more efficient synthetic routes and have predicted the biological activity of novel analogues [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

472.31887450 g/mol

Monoisotopic Mass

472.31887450 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K0WKD513R

Other CAS

915-35-5

Wikipedia

Hecogenin acetate

Dates

Last modified: 08-15-2023
1: Carvalho YMBG, Menezes PP, Sousa BMH, Lima BS, Trindade IAS, Serafini MR, Pereira EWM, Rezende MM, Quintans JSS, Quintans-Júnior LJ, Nakamura CV, Silva-Júnior EF, Crispim AC, Aquino TM, Araújo AAS. Inclusion complex between β-cyclodextrin and hecogenin acetate produces superior analgesic effect in animal models for orofacial pain. Biomed Pharmacother. 2017 Sep;93:754-762. doi: 10.1016/j.biopha.2017.06.091. Epub 2017 Jul 10. PubMed PMID: 28704800.
2: Gasparotto J, Somensi N, Kunzler A, Girardi CS, de Bittencourt Pasquali MA, Ramos VM, Simoes-Pires A, Quintans-Junior LJ, Branco A, Moreira JC, Gelain DP. Hecogenin acetate inhibits reactive oxygen species production and induces cell cycle arrest and senescence in the A549 human lung cancer cell line. Anticancer Agents Med Chem. 2014;14(8):1128-35. PubMed PMID: 25115457.
3: Gama KB, Quintans JS, Antoniolli AR, Quintans-Júnior LJ, Santana WA, Branco A, Soares MB, Villarreal CF. Evidence for the involvement of descending pain-inhibitory mechanisms in the antinociceptive effect of hecogenin acetate. J Nat Prod. 2013 Apr 26;76(4):559-63. doi: 10.1021/np3007342. Epub 2013 Feb 25. PubMed PMID: 23437926.

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